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Compound of Interest

Compound Name: Butyl cyclopropanesulfonate

Cat. No.: B028796 Get Quote

Abstract
Butyl cyclopropanesulfonate (CAS No. 83635-12-5) is a key chemical intermediate utilized in

the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its

structure, combining a reactive cyclopropyl group with a sulfonate ester, makes it a valuable

building block for creating advanced compounds, including potent enzyme inhibitors. This

document provides a comprehensive technical overview of its chemical structure, properties, a

representative synthetic protocol, and its application in multi-step synthesis, tailored for

researchers and professionals in drug development.

Chemical Structure and Properties
Butyl cyclopropanesulfonate is the butyl ester of cyclopropanesulfonic acid. The structure

consists of a three-membered cyclopropane ring attached to a sulfonyl group, which is in turn

ester-linked to a butyl chain.

The molecular formula is C₇H₁₄O₃S.[1] The SMILES notation for the structure is CCCCOS(=O)

(=O)C1CC1.

Physicochemical Properties
The compound is a colorless oil under standard conditions and is soluble in various organic

solvents such as chloroform, dichloromethane, and ethyl acetate. A summary of its key

quantitative properties is presented in Table 1.
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Property Value Reference(s)

CAS Number 83635-12-5 [1]

Molecular Formula C₇H₁₄O₃S [1]

Molecular Weight 178.25 g/mol [1]

Appearance Colorless Oil

Density 1.2 ± 0.1 g/cm³

Boiling Point 296.2 ± 7.0 °C at 760 mmHg

Flash Point 132.9 ± 18.2 °C

Index of Refraction 1.474

Solubility
Chloroform, Dichloromethane,

Ethyl Acetate

Synthesis of Butyl Cyclopropanesulfonate
While specific, detailed experimental procedures for the synthesis of Butyl
cyclopropanesulfonate are not extensively published in peer-reviewed literature, a standard

and logical approach is the esterification of cyclopropanesulfonyl chloride with n-butanol. This

reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl

byproduct.

Representative Experimental Protocol
Disclaimer: The following protocol is a representative procedure based on general principles of

sulfonate ester synthesis. It has been constructed for illustrative purposes and should be

optimized for specific laboratory conditions.

Reaction: Cyclopropanesulfonyl Chloride + n-Butanol → Butyl Cyclopropanesulfonate +

Pyridinium Hydrochloride

Materials:

Cyclopropanesulfonyl chloride (1.0 eq)
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n-Butanol (1.1 eq)

Pyridine (1.2 eq)

Anhydrous Dichloromethane (DCM)

1M Hydrochloric Acid

Saturated Sodium Bicarbonate solution

Brine (Saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

A solution of cyclopropanesulfonyl chloride in anhydrous dichloromethane is prepared in a

round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath under

a nitrogen atmosphere.

n-Butanol (1.1 eq) is added to the solution, followed by the slow, dropwise addition of

pyridine (1.2 eq).

The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-18

hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

Upon completion, the reaction mixture is diluted with additional DCM and transferred to a

separatory funnel.

The organic layer is washed sequentially with 1M HCl, saturated NaHCO₃ solution, and

brine.

The organic layer is then dried over anhydrous MgSO₄, filtered, and the solvent is removed

under reduced pressure using a rotary evaporator.

The resulting crude oil can be purified by vacuum distillation or flash column chromatography

on silica gel to yield pure Butyl cyclopropanesulfonate.
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Application in Synthesis: A Workflow for C-
Alkylation
Patents in the field of drug discovery reveal that Butyl cyclopropanesulfonate serves as a

precursor for generating a stabilized carbanion on the cyclopropane ring.[2][3][4][5][6] This

nucleophile can then be used to form new carbon-carbon bonds, a critical step in building more

complex molecular scaffolds for drug candidates, such as MEK inhibitors.[2][4]

A common workflow involves the deprotonation of the α-carbon on the cyclopropyl ring using a

strong, non-nucleophilic base like n-butyllithium (n-BuLi) at low temperatures, followed by

quenching with an electrophile (e.g., an alkyl halide).

General Experimental Protocol for α-Alkylation
The following procedure is adapted from protocols described in patent literature for the reaction

of Butyl cyclopropanesulfonate as an intermediate.[3][5][6][7]

Materials:

Butyl cyclopropanesulfonate (1.0 eq, 1 g, 5.58 mmol)

Anhydrous Tetrahydrofuran (THF) (15 mL)

n-Butyllithium (1.6M in hexanes, 1.1 eq, 3.84 mL, 6.14 mmol)

Methyl Iodide (Electrophile, 2.0 eq, 0.72 mL, 11.16 mmol)

Deionized Water

Procedure:

A solution of Butyl cyclopropanesulfonate (1 g, 5.58 mmol) in anhydrous THF (15 mL) is

prepared in a flame-dried, multi-neck flask under a nitrogen atmosphere.[3][5][6]

The solution is cooled to -78 °C using a dry ice/acetone bath.

n-Butyllithium solution (1.6M in hexanes, 1.1 eq) is added dropwise via syringe.[3][5][6] The

resulting mixture is stirred at -78 °C for 15-60 minutes to ensure complete formation of the
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lithiated intermediate.[3][5][6][7]

Methyl iodide (2.0 eq) is then added to the solution.[3][5][6]

The reaction is allowed to slowly warm to 0 °C and then quenched by the careful addition of

water (1 mL).[3][5][6]

The volatile components are removed under reduced pressure, and the aqueous residue is

extracted with an organic solvent (e.g., CH₂Cl₂ or Ethyl Acetate).[3][5][6]

The combined organic extracts are dried, filtered, and concentrated to provide the crude

alkylated product, which can be purified via chromatography.

Visualization of the Synthetic Workflow
The logical flow of the α-alkylation reaction is depicted below. This process highlights the role

of Butyl cyclopropanesulfonate as a key intermediate that enables the introduction of new

functional groups onto the cyclopropane scaffold.
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Caption: Workflow for the α-Alkylation of Butyl cyclopropanesulfonate.
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Spectroscopic Characterization
As of the date of this publication, experimental spectroscopic data (NMR, IR, MS) for Butyl
cyclopropanesulfonate are not readily available in public databases or peer-reviewed

journals. However, the expected spectral characteristics can be predicted based on its known

structure.

Expected ¹H NMR Spectrum
Cyclopropyl protons: A complex multiplet pattern in the upfield region (approx. 0.8-1.5 ppm).

The methine proton (CH-SO₂) would be the most downfield of this group.

Butyl chain protons:

-O-CH₂- (ester methylene): A triplet, most downfield of the butyl signals (approx. 4.0-4.3

ppm).

-CH₂-CH₂-O-: A multiplet (sextet) adjacent to the ester methylene (approx. 1.6-1.8 ppm).

-CH₂-CH₃: A multiplet (sextet) (approx. 1.3-1.5 ppm).

-CH₃ (terminal methyl): A triplet, most upfield of the butyl signals (approx. 0.9-1.0 ppm).

Expected ¹³C NMR Spectrum
Cyclopropyl carbons: Signals in the highly shielded region (approx. 5-15 ppm for CH₂) and a

more downfield signal for the carbon attached to the sulfonyl group (approx. 30-40 ppm).

Butyl chain carbons: Signals at approx. 68-70 ppm (-O-CH₂-), ~30 ppm, ~19 ppm, and ~13

ppm (-CH₃).

Expected IR Spectrum
S=O stretch: Two strong, characteristic absorption bands for the sulfonyl group, typically

found in the regions of 1350-1370 cm⁻¹ (asymmetric stretch) and 1160-1180 cm⁻¹

(symmetric stretch).

C-O stretch: A strong band in the 1000-1200 cm⁻¹ region.
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C-H stretch: Bands just below 3000 cm⁻¹ for the sp³ C-H bonds of the butyl chain and a

characteristic band slightly above 3000 cm⁻¹ for the C-H bonds on the cyclopropane ring.

Conclusion
Butyl cyclopropanesulfonate is a specialized but important chemical intermediate for

constructing complex molecular architectures. Its primary utility lies in its capacity to serve as a

masked cyclopropyl anion, enabling the formation of new carbon-carbon bonds at the sterically

hindered α-position of the ring. For drug development professionals, this compound represents

a valuable tool for synthesizing novel scaffolds, particularly in the development of targeted

therapies like MEK inhibitors. While detailed public data on the compound is sparse, its

synthesis and reactivity follow predictable and well-established principles of organic chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Butyl Cyclopropanesulfonate: A Technical Guide for
Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b028796#what-is-the-structure-of-butyl-
cyclopropanesulfonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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